molecular formula C10H8BrFO B13650124 8-Bromo-5-fluoro-3,4-dihydronaphthalen-2(1H)-one

8-Bromo-5-fluoro-3,4-dihydronaphthalen-2(1H)-one

Cat. No.: B13650124
M. Wt: 243.07 g/mol
InChI Key: BAYPQZBRSACYBQ-UHFFFAOYSA-N
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Description

8-Bromo-5-fluoro-3,4-dihydronaphthalen-2(1H)-one is an organic compound that belongs to the class of naphthalenones. These compounds are characterized by a naphthalene ring system with various substituents. The presence of bromine and fluorine atoms in this compound makes it particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-5-fluoro-3,4-dihydronaphthalen-2(1H)-one typically involves multi-step organic reactions. One common method might include:

    Bromination: Introduction of the bromine atom into the naphthalene ring.

    Fluorination: Introduction of the fluorine atom.

    Cyclization: Formation of the dihydronaphthalenone structure.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and pressures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions might lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: The bromine and fluorine atoms can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinones, while reduction could produce various hydrogenated naphthalenones.

Scientific Research Applications

8-Bromo-5-fluoro-3,4-dihydronaphthalen-2(1H)-one could have several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigated for potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms could influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    8-Bromo-3,4-dihydronaphthalen-2(1H)-one: Lacks the fluorine atom, which might affect its reactivity and applications.

    5-Fluoro-3,4-dihydronaphthalen-2(1H)-one: Lacks the bromine atom, leading to different chemical properties.

    3,4-Dihydronaphthalen-2(1H)-one: The parent compound without any halogen substituents.

Properties

Molecular Formula

C10H8BrFO

Molecular Weight

243.07 g/mol

IUPAC Name

8-bromo-5-fluoro-3,4-dihydro-1H-naphthalen-2-one

InChI

InChI=1S/C10H8BrFO/c11-9-3-4-10(12)7-2-1-6(13)5-8(7)9/h3-4H,1-2,5H2

InChI Key

BAYPQZBRSACYBQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2CC1=O)Br)F

Origin of Product

United States

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